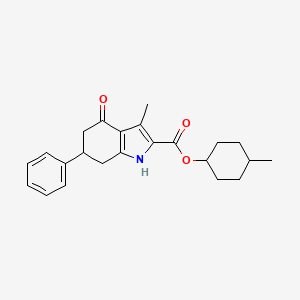![molecular formula C22H17N3O3 B4713295 3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4713295.png)
3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPBA and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of MPBA is not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body. MPBA has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
MPBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. MPBA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPBA in laboratory experiments is its unique chemical properties. MPBA is a highly stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it an ideal candidate for in vitro and in vivo experiments.
However, there are also some limitations to using MPBA in laboratory experiments. One of the main limitations is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are many potential future directions for research on MPBA. Some possible areas of study include:
1. Further investigation of the mechanism of action of MPBA and its effects on different biological systems.
2. Development of new synthesis methods for MPBA that are more efficient and cost-effective.
3. Evaluation of the safety and efficacy of MPBA in humans, with a focus on its potential use in the treatment of cancer and neurodegenerative diseases.
4. Exploration of the potential use of MPBA in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigation of the potential use of MPBA as a diagnostic tool for the detection of cancer and other diseases.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a unique chemical compound that has shown great potential for use in scientific research. The compound has a wide range of biological activities and has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. While there are some limitations to using MPBA in laboratory experiments, the compound's unique chemical properties make it an ideal candidate for further study and exploration.
Aplicaciones Científicas De Investigación
MPBA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MPBA has been used in various laboratory experiments to study its effects on different biological systems, including cancer cells, immune cells, and neurons.
Propiedades
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-18-8-4-15(5-9-18)6-11-21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-3-2-12-23-14-16/h2-14H,1H3,(H,24,26)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKZJSLFKUTTA-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4713214.png)

![1-(difluoromethyl)-3,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4713227.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4713233.png)
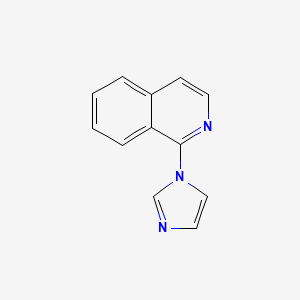
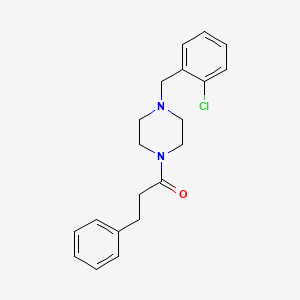
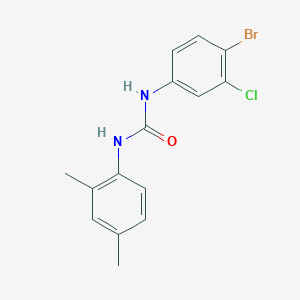
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)
![1-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B4713294.png)
![5-[({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713300.png)
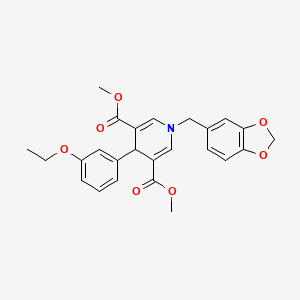

![methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4713323.png)
